

# Application Notes and Protocols: Dihexadecyl Phosphate as a Charge Modifier in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

### Introduction

Dihexadecyl phosphate (DHP), also known as dicetyl phosphate, is an anionic lipid widely utilized as a charge modifier in liposomal formulations. The incorporation of DHP into the lipid bilayer imparts a negative surface charge, which plays a critical role in enhancing the stability and modulating the in vivo behavior of liposomes. This negative charge increases the absolute value of the zeta potential, leading to electrostatic repulsion between liposomes and preventing aggregation, thereby improving the formulation's shelf-life.[1][2][3] Furthermore, the surface charge of liposomes influences their interaction with biological systems, including plasma proteins and cell membranes, which can affect circulation time, cellular uptake, and ultimately, therapeutic efficacy.[2][3]

These application notes provide a comprehensive overview of the use of DHP in liposome technology, including detailed experimental protocols for preparation, characterization, and cellular interaction studies.

# Quantitative Data on the Effect of Dihexadecyl Phosphate

The inclusion of DHP in a liposomal formulation has a direct and measurable impact on its physicochemical properties. The following tables summarize the quantitative effects of DHP on



key liposome attributes.

Table 1: Effect of Dihexadecyl Phosphate on Zeta Potential and Particle Size

| Phospholipi<br>d<br>Compositio<br>n (molar<br>ratio)         | Method of<br>Preparation                          | Mean<br>Particle<br>Size (nm) | Polydispers<br>ity Index<br>(PDI) | Zeta<br>Potential<br>(mV) | Reference |
|--------------------------------------------------------------|---------------------------------------------------|-------------------------------|-----------------------------------|---------------------------|-----------|
| Phosphatidyl<br>choline:Chole<br>sterol:DHP<br>(8.5:4.5:6.5) | Thin-Film<br>Hydration                            | 88 ± 14                       | 0.21 ± 0.02                       | -36.7 ± 3.3               | [1][3]    |
| DMPC:Chole<br>sterol:DHP                                     | Microfluidic<br>hydrodynami<br>c flow<br>focusing | Not Specified                 | Not Specified                     | Not Specified             | [4]       |
| DOPC:Chole<br>sterol:DHP                                     | Not Specified                                     | Not Specified                 | Not Specified                     | Not Specified             | [5]       |

Note: Quantitative data on the direct correlation between varying molar ratios of DHP and liposome characteristics is often specific to the other lipids in the formulation and the preparation method.

## **Experimental Protocols**

The following sections provide detailed, step-by-step protocols for the preparation and characterization of DHP-containing liposomes.

# Protocol for Preparation of DHP-Containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and effective technique for the preparation of liposomes.[6][7][8]



#### Materials:

- Phosphatidylcholine (PC) or other primary phospholipid
- Cholesterol
- Dihexadecyl phosphate (DHP)
- Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
- Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

- Lipid Dissolution:
  - Dissolve the desired molar ratios of phosphatidylcholine, cholesterol, and DHP in chloroform or a chloroform:methanol mixture in a round-bottom flask. A common starting ratio is PC:Cholesterol:DHP at 8.5:4.5:6.5.[1][3] Ensure complete dissolution to form a clear solution. It may be necessary to warm the mixture to 40°C to fully dissolve the DHP.
     [6]
- Thin Film Formation:
  - Attach the flask to a rotary evaporator.
  - Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids but below the boiling point of the solvent.



Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This
will form a thin, uniform lipid film on the inner surface of the flask.

#### Drying:

 To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours, or overnight.

#### • Hydration:

- Add the hydration buffer (e.g., PBS pH 7.4) to the flask containing the dried lipid film. The volume of the buffer will determine the final lipid concentration.
- Hydrate the film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipids. This allows the lipid film to swell and form multilamellar vesicles (MLVs).

#### Extrusion (Sizing):

- To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
- Assemble the extruder with the desired membrane.
- Pass the liposome suspension through the extruder multiple times (typically 11-21 passes)
   to ensure a homogenous size distribution.

Workflow for Liposome Preparation by Thin-Film Hydration



Click to download full resolution via product page



Caption: Workflow for preparing DHP-containing liposomes.

## **Protocol for Characterization of Liposomes**

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[3][9][10]

#### Materials:

- Liposome suspension
- Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
- Cuvettes

#### Procedure:

- · Sample Preparation:
  - Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement. The optimal concentration will depend on the instrument.
- Instrument Setup:
  - Set the instrument parameters, including the dispersant (e.g., water), temperature (e.g., 25°C), and measurement angle.
- Measurement:
  - Transfer the diluted sample to a clean cuvette and place it in the DLS instrument.
  - Perform the measurement. The instrument will report the Z-average diameter (an intensityweighted mean hydrodynamic size) and the Polydispersity Index (PDI), which is a

### Methodological & Application





measure of the heterogeneity of the sample. A PDI value below 0.3 is generally considered acceptable for a homogenous liposome population.[5]

#### 3.2.2. Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[2][11][12]

#### Materials:

- Liposome suspension
- Zeta potential analyzer (e.g., Malvern Zetasizer)
- Folded capillary cells

#### Procedure:

- Sample Preparation:
  - Dilute the liposome suspension in an appropriate low-conductivity buffer (e.g., 10 mM
     NaCl) to avoid screening the surface charge.
- Instrument Setup:
  - Set the instrument parameters, including the dispersant properties (viscosity, dielectric constant) and temperature.
- Measurement:
  - Load the diluted sample into a folded capillary cell, ensuring there are no air bubbles.
  - Place the cell in the instrument and perform the measurement. The instrument applies an
    electric field and measures the velocity of the particles, from which the zeta potential is
    calculated. Liposomes with a zeta potential greater than +30 mV or less than -30 mV are
    generally considered stable.[11]



# Protocol for Drug Loading into DHP-Containing Liposomes

Drugs can be encapsulated in liposomes through passive or active loading methods.[13]

#### 3.3.1. Passive Loading of Hydrophobic Drugs

Hydrophobic drugs are typically incorporated into the lipid bilayer during the formation of the liposomes.

#### Procedure:

- Follow the "Protocol for Preparation of DHP-Containing Liposomes by Thin-Film Hydration" (Section 3.1).
- In the Lipid Dissolution step, dissolve the hydrophobic drug along with the lipids in the organic solvent.
- Proceed with the rest of the protocol as described. The drug will be entrapped within the lipid bilayer as the liposomes form.

#### 3.3.2. Passive Loading of Hydrophilic Drugs

Hydrophilic drugs are encapsulated in the aqueous core of the liposomes.

#### Procedure:

- Follow the "Protocol for Preparation of DHP-Containing Liposomes by Thin-Film Hydration" (Section 3.1).
- In the Hydration step, dissolve the hydrophilic drug in the hydration buffer.
- Use this drug-containing buffer to hydrate the dried lipid film. The drug will be entrapped in the aqueous core of the liposomes as they form.

#### 3.3.3. Determination of Encapsulation Efficiency



Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.

#### Procedure:

- Separate the liposome-encapsulated drug from the unencapsulated (free) drug using techniques such as dialysis, size exclusion chromatography, or ultracentrifugation.
- Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.
- Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

## **Cellular Interactions of DHP-Modified Liposomes**

The negative surface charge imparted by DHP significantly influences how liposomes interact with cells. Anionic liposomes are typically internalized by cells through endocytotic pathways.

Cellular Uptake Pathway of Anionic Liposomes





Click to download full resolution via product page

Caption: Cellular uptake pathways for anionic liposomes.



Studies have shown that macropinocytosis may be a major pathway for the internalization of negatively charged liposomes.[1] Clathrin-mediated endocytosis is another important mechanism. Once internalized, the liposomes are trafficked through the endosomal-lysosomal pathway, where the acidic environment of the lysosome can facilitate the release of the encapsulated drug.

### Conclusion

**Dihexadecyl phosphate** is a valuable excipient in the formulation of liposomes, offering a reliable means to introduce a negative surface charge. This modification enhances colloidal stability by preventing aggregation and provides a handle to modulate the biological performance of the liposomal drug delivery system. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals working with DHP-containing liposomes. By carefully controlling the formulation and characterization parameters, it is possible to develop stable and effective liposomal drug products with tailored properties for specific therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality by Design Approach for the Development of Liposome Carrying Ghrelin for Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]



- 8. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morphological Analysis of Trafficking and Processing of Anionic and Cationic Liposomes in Cultured Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Dihexadecyl Phosphate as a Charge Modifier in Liposomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14063980#dihexadecyl-phosphate-as-a-charge-modifier-in-liposomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com